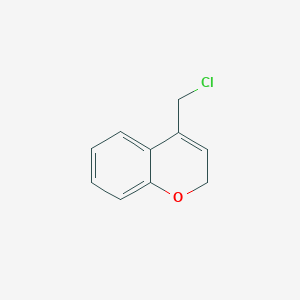

4-chloromethyl-2H-1-benzopyrane

Beschreibung

Eigenschaften

Molekularformel |

C10H9ClO |

|---|---|

Molekulargewicht |

180.63 g/mol |

IUPAC-Name |

4-(chloromethyl)-2H-chromene |

InChI |

InChI=1S/C10H9ClO/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-5H,6-7H2 |

InChI-Schlüssel |

BXZOITQTCSHLSH-UHFFFAOYSA-N |

Kanonische SMILES |

C1C=C(C2=CC=CC=C2O1)CCl |

Herkunft des Produkts |

United States |

Q & A

Q. What are the reliable synthetic routes for 4-chloromethyl-2H-1-benzopyrane, and how can side products be minimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-hydroxymethyl-2H-1-benzopyrane using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:

- Reagent Purity : Use anhydrous conditions to avoid hydrolysis of the chloromethyl group.

- Temperature Control : Maintain 0–5°C during chlorination to suppress dimerization or over-substitution.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product from byproducts like 4-dichloromethyl derivatives .

- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc).

Q. Table 1: Comparison of Chlorinating Agents

| Reagent | Yield (%) | Common Byproducts |

|---|---|---|

| SOCl₂ | 68–72 | 4-Dichloromethyl derivatives |

| PCl₅ | 75–80 | Phosphorylated intermediates |

Q. How can the structure and purity of 4-chloromethyl-2H-1-benzopyrane be confirmed?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Look for a singlet at δ 4.6–4.8 ppm (CH₂Cl group) and aromatic protons (δ 6.8–7.5 ppm) .

- ¹³C NMR : Chloromethyl carbon appears at δ 40–45 ppm.

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 196.6 (calculated for C₁₀H₈ClO).

- X-ray Crystallography : Resolve crystal packing and confirm bond angles (e.g., C-Cl bond length: ~1.76 Å) .

Q. What are the stability considerations for 4-chloromethyl-2H-1-benzopyrane under different storage conditions?

- Methodological Answer :

- Hydrolysis Risk : The chloromethyl group is susceptible to hydrolysis in humid environments. Store under inert gas (argon) at –20°C.

- Thermal Stability : Decomposes above 80°C; avoid prolonged heating during synthesis.

- Light Sensitivity : Protect from UV light to prevent radical-mediated degradation.

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. Which analytical techniques are optimal for characterizing derivatives of 4-chloromethyl-2H-1-benzopyrane?

- Methodological Answer :

- HPLC-DAD : Use a C18 column (ACN/water gradient) to resolve derivatives.

- IR Spectroscopy : Confirm C-Cl stretching at 650–750 cm⁻¹.

- Elemental Analysis : Validate %C, %H, and %Cl within ±0.3% of theoretical values .

Q. How to design initial bioactivity screening assays for this compound?

- Methodological Answer :

- Target Selection : Prioritize kinases or GPCRs due to benzopyran’s scaffold prevalence in inhibitors .

- Assay Conditions : Use fluorescence polarization (FP) for binding affinity or MTT assays for cytotoxicity (IC₅₀ determination).

- Positive Controls : Compare with known benzopyran-based drugs (e.g., warfarin analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve >90% yield in large-scale synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary solvent (DMF vs. THF), temperature, and stoichiometry.

- Kinetic Studies : Use in-situ FTIR to track chloromethyl group formation.

- Scale-Up Challenges : Address exothermicity via dropwise reagent addition and jacketed reactors .

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Model transition states (e.g., SN2 vs. SN1 pathways) using Gaussian09.

- Isotope Labeling : Use D₂O to trace hydrolysis pathways.

- Kinetic Isotope Effects : Compare kH/kD for C-Cl bond cleavage .

Q. How to resolve contradictions in reported spectroscopic data for derivatives?

- Methodological Answer :

- Meta-Analysis : Compare literature data (e.g., Chemical Shift Databases) to identify outliers.

- Replication Studies : Synthesize disputed derivatives and validate spectra.

- Advanced NMR : Use 2D COSY/NOESY to assign ambiguous peaks .

Q. Which computational methods best predict the compound’s reactivity in multi-step cascades?

- Methodological Answer :

- MD Simulations : Simulate solvation effects in polar aprotic solvents.

- Machine Learning : Train models on benzopyran reaction datasets (e.g., Harvard Clean Energy Project).

- Transition State Analysis : Identify rate-limiting steps using NEB (Nudged Elastic Band) .

Q. How to evaluate 4-chloromethyl-2H-1-benzopyrane’s potential in targeted drug delivery systems?

- Methodological Answer :

- Prodrug Design : Conjugate chloromethyl group to pH-sensitive linkers (e.g., hydrazones).

- In Vivo Tracking : Radiolabel with ¹⁴C for biodistribution studies.

- Toxicity Profiling : Assess hepatic clearance and metabolite formation in murine models .

Data Contradiction Analysis Framework

When conflicting data arise (e.g., divergent bioactivity results):

Source Validation : Cross-check instrument calibration and synthetic protocols.

Contextual Factors : Note differences in assay conditions (e.g., cell lines, serum concentration).

Statistical Rigor : Apply Fisher’s exact test or ANOVA to assess significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.